Cas no 2169485-03-2 (5-(thiophen-3-yl)piperidine-3-carboxylic acid)

5-(Thiophen-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted with a thiophene moiety and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and drug discovery. The thiophene ring enhances electronic properties, while the carboxylic acid group allows for further derivatization, making it valuable for designing pharmacologically active molecules. Its rigid scaffold contributes to conformational stability, which is advantageous in developing ligands for biological targets. The compound is suitable for use in organic synthesis, heterocyclic chemistry, and as an intermediate in the preparation of bioactive compounds.
5-(thiophen-3-yl)piperidine-3-carboxylic acid structure
2169485-03-2 structure
Product Name:5-(thiophen-3-yl)piperidine-3-carboxylic acid
CAS No:2169485-03-2
MF:C10H13NO2S
MW:211.28072142601
CID:5952353
PubChem ID:165790065
Update Time:2025-05-21

5-(thiophen-3-yl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(thiophen-3-yl)piperidine-3-carboxylic acid
    • EN300-1477008
    • 2169485-03-2
    • Inchi: 1S/C10H13NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)
    • InChI Key: YXBPBSBRAHXDAJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1CNCC(C(=O)O)C1

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 77.6Ų

5-(thiophen-3-yl)piperidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477008-0.05g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
0.05g
$1020.0 2023-06-06
Enamine
EN300-1477008-0.1g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
0.1g
$1068.0 2023-06-06
Enamine
EN300-1477008-0.25g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
0.25g
$1117.0 2023-06-06
Enamine
EN300-1477008-0.5g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
0.5g
$1165.0 2023-06-06
Enamine
EN300-1477008-1.0g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
1g
$1214.0 2023-06-06
Enamine
EN300-1477008-2.5g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
2.5g
$2379.0 2023-06-06
Enamine
EN300-1477008-5.0g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
5g
$3520.0 2023-06-06
Enamine
EN300-1477008-10.0g
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
10g
$5221.0 2023-06-06
Enamine
EN300-1477008-50mg
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
50mg
$1020.0 2023-09-28
Enamine
EN300-1477008-100mg
5-(thiophen-3-yl)piperidine-3-carboxylic acid
2169485-03-2
100mg
$1068.0 2023-09-28

Additional information on 5-(thiophen-3-yl)piperidine-3-carboxylic acid

Recent Advances in the Synthesis and Applications of 5-(Thiophen-3-yl)piperidine-3-carboxylic acid (CAS: 2169485-03-2)

5-(Thiophen-3-yl)piperidine-3-carboxylic acid (CAS: 2169485-03-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders, infectious diseases, and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.

The synthesis of 5-(thiophen-3-yl)piperidine-3-carboxylic acid has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic method using palladium-based catalysts to achieve a 92% yield, significantly higher than previous methods. The compound's structural versatility allows for further functionalization, making it a valuable scaffold for drug discovery. Researchers have successfully derivatized the piperidine and thiophene rings to enhance binding affinity and selectivity for target proteins, such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.

Pharmacological studies have revealed promising results for 5-(thiophen-3-yl)piperidine-3-carboxylic acid and its derivatives. In vitro and in vivo experiments demonstrated its efficacy as a modulator of serotonin and dopamine receptors, suggesting potential applications in treating depression and Parkinson's disease. Additionally, its antimicrobial properties have been investigated, with some derivatives showing potent activity against drug-resistant bacterial strains. A 2024 preprint on bioRxiv highlighted its role in inhibiting biofilm formation in Staphylococcus aureus, a major pathogen in hospital-acquired infections.

In the context of cancer research, 5-(thiophen-3-yl)piperidine-3-carboxylic acid has been explored as a building block for kinase inhibitors. A recent collaboration between academic and industrial researchers reported the development of a series of compounds targeting PI3K/AKT/mTOR signaling pathways, which are critical in tumor progression. Preliminary data from cell-based assays indicated that these derivatives exhibit low nanomolar IC50 values against several cancer cell lines, with minimal cytotoxicity to normal cells. These findings underscore the compound's potential as a lead structure for anticancer drug development.

Despite these advancements, challenges remain in the clinical translation of 5-(thiophen-3-yl)piperidine-3-carboxylic acid-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. However, the growing body of research supports its continued investigation as a versatile scaffold in medicinal chemistry. Future directions may include computational modeling to predict optimal derivatives and expanded preclinical testing to validate its therapeutic potential across multiple disease areas.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.